molecular formula C12H13N3O2 B4907655 1H-indazol-3-yl(oxazinan-2-yl)methanone

1H-indazol-3-yl(oxazinan-2-yl)methanone

Cat. No.: B4907655
M. Wt: 231.25 g/mol
InChI Key: VDQZOPAFGGBYRY-UHFFFAOYSA-N
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Description

1H-Indazol-3-yl(oxazinan-2-yl)methanone is a synthetic chemical scaffold designed for research applications in medicinal chemistry and drug discovery. This compound features a 1H-indazole moiety linked to an oxazinanone ring via a methanone bridge, a structural motif present in various biologically active molecules. The indazole core is a privileged structure in pharmacology, known for its versatile interactions with therapeutic targets . Researchers can utilize this compound as a key intermediate for developing novel enzyme inhibitors or as a chemical probe for studying disease mechanisms. Indazole-based compounds have demonstrated significant potential in preclinical research, particularly as anti-inflammatory agents. Some structurally related [(1H-indazol-3-yl)methyl]phenol compounds function as ligands for the estrogen receptor and have been shown to inhibit inflammatory gene expression, providing a means to study the inflammatory components of diseases like atherosclerosis, arthritis, and inflammatory bowel disease . Furthermore, recent studies highlight indazole derivatives as promising scaffolds in oncology research. Novel indazole-sulfonamide hybrids have exhibited potent anticancer activities in vitro against various human cancer cell lines, including A-549 (lung), MCF-7 (breast), and Hs-683 (brain), with IC50 values reaching the sub-micromolar range . Another research avenue includes the development of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives, which have been identified as potent Aryl hydrocarbon Receptor (AHR) agonists with demonstrated anti-psoriasis activity in mouse models . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and handling assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-3-yl(oxazinan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(15-7-3-4-8-17-15)11-9-5-1-2-6-10(9)13-14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQZOPAFGGBYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h Indazol 3 Yl Oxazinan 2 Yl Methanone

Retrosynthetic Analysis and Strategic Design for 1H-Indazol-3-yl(oxazinan-2-yl)methanone

A retrosynthetic analysis of the target compound, this compound, reveals that the most logical and strategically sound disconnection is at the amide bond. This C-N bond cleavage simplifies the molecule into two primary building blocks: 1H-indazole-3-carboxylic acid and an oxazinane derivative. This approach is advantageous as it allows for a convergent synthesis, where the two key fragments can be prepared separately and coupled in the final stages. This strategy is commonly employed for the synthesis of various indazole-3-carboxamides. derpharmachemica.comunina.it

Synthesis of the 1H-indazole-3-carboxylic acid core.

Synthesis of the desired oxazinane heterocycle.

Coupling of these two precursors via amide bond formation.

This design allows for modularity, enabling the synthesis of a diverse library of analogues by varying the substitution on either the indazole or the oxazinane moiety, which is crucial for subsequent structure-activity relationship (SAR) studies. unina.itnih.gov

Development and Optimization of Synthetic Routes to the this compound Core Structure

The construction of the this compound core relies on the successful synthesis of its precursors and the efficient formation of the linking amide bond.

Synthesis of Key Precursors and Advanced Intermediates

1H-Indazole-3-carboxylic acid: This key intermediate can be synthesized through several established routes. One common method begins with isatin, which is hydrolyzed with a base like NaOH. The resulting intermediate undergoes diazotization followed by reduction and cyclization under acidic conditions to yield the indazole acid. google.com An alternative and scalable route starts from the commercially available phenylhydrazine and benzaldehyde. google.com Furthermore, methods starting from substituted o-aminophenylacetic acid amides or esters have been developed, which can generate 1H-indazole-3-carboxylic acid derivatives in a single step using reagents like sodium nitrite under mild conditions. google.com A method involving the lithiation of a protected indazole at the C-3 position followed by quenching with carbon dioxide also provides a direct route to this precursor. derpharmachemica.com

Table 1: Selected Synthetic Routes to 1H-Indazole-3-carboxylic Acid

Starting MaterialKey ReagentsAdvantagesReference
Isatin1. NaOH 2. NaNO₂/HCl 3. SnCl₂Well-established classical route. google.com
Phenylhydrazine / BenzaldehydeMultiple steps via a diazonium-free route.Safe and scalable. google.com
o-Aminophenylacetic acid derivativesNaNO₂ or t-BuONOOne-step synthesis, mild conditions, high yield. google.com
SEM-protected Indazole1. n-BuLi 2. CO₂Direct C-3 functionalization. derpharmachemica.com

Oxazinane Moiety: The oxazinane ring is a six-membered heterocycle containing nitrogen and oxygen atoms. Depending on the relative positions of these heteroatoms (e.g., 1,2-, 1,3-, or 1,4-oxazinane like morpholine), various synthetic strategies can be employed. researchgate.netdntb.gov.ua The synthesis of these rings is a well-studied area of heterocyclic chemistry, often involving cyclocondensation reactions. For SAR studies, substituted oxazinanes can be prepared to explore the impact of stereochemistry and functional groups on the ring. The versatility and accessibility of the morpholine scaffold, in particular, make it a frequent choice in medicinal chemistry. taylorandfrancis.comnih.govnih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

The crucial step in synthesizing the target compound is the amide bond formation between 1H-indazole-3-carboxylic acid and the selected oxazinane. Direct condensation is typically inefficient, necessitating the activation of the carboxylic acid. This is achieved using a variety of coupling reagents. hepatochem.comluxembourg-bio.com

Commonly used coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency. derpharmachemica.compeptide.com Other powerful reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for rapid coupling times and high yields. hepatochem.com

Optimization of the reaction involves screening various parameters:

Coupling Reagent: The choice of reagent can significantly impact yield and side reactions. researchgate.netnih.gov

Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.

Base: An organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often required to neutralize the acid formed and facilitate the reaction. derpharmachemica.com

Temperature: Most amide couplings are performed at room temperature, although gentle heating may be required for less reactive substrates. derpharmachemica.com

The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC), and the final product is purified using methods such as column chromatography or recrystallization to ensure high purity. derpharmachemica.com

Derivatization Strategies and Analogous Compound Synthesis for Structure-Activity Relationship (SAR) Studies

To explore the SAR of this compound, analogues are synthesized by systematically modifying the indazole and oxazinane moieties.

Chemical Modifications at the Indazole Moiety

The indazole ring offers several positions for chemical modification to probe interactions with biological targets.

N-1 Position: The N-1 position of the indazole ring is a common site for substitution. Alkylation, arylation, or acylation at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. acs.org For instance, introducing a three-carbon linker between the N-1 position and various heterocycles has been explored to enhance inhibitory activity against certain enzymes. nih.govdntb.gov.ua

Benzene (B151609) Ring (C4-C7 Positions): Substitution on the benzene portion of the indazole core allows for the exploration of electronic and steric effects. Introducing small groups like fluorine or methoxy at the C4, C5, C6, or C7 positions can alter metabolic stability and binding affinity. acs.org SAR studies have shown that for some biological targets, only small substituents are tolerated at positions C5, C6, and C7, while larger groups may be more favorable at C4. acs.org The synthesis of these substituted indazoles often starts from appropriately substituted 2-fluorobenzonitriles or other aniline derivatives. google.comacs.org

Table 2: Examples of Indazole Moiety Modifications for SAR Studies

PositionModification TypePotential ImpactReference
N-1Alkylation (e.g., propyl-piperidine)Modulate solubility, cell permeability, and target engagement. nih.gov
C-4Methoxy or Hydroxyl groupsCan enhance potency through hydrogen bonding. acs.org
C-5 / C-7Small groups (e.g., Fluorine)Can improve metabolic stability (blocking metabolism). acs.org
C-6Small groups (preferred over C5/C7)May offer optimal steric fit in a binding pocket. acs.org

Chemical Modifications at the Oxazinane Moiety

The oxazinane ring provides another avenue for structural modification. Introducing substituents on the carbon atoms of the oxazinane ring can probe the steric and conformational requirements of the binding site. For example, if morpholine (a 1,4-oxazinane) is used, analogues can be synthesized with alkyl or other functional groups on the carbon atoms.

These modifications can influence:

Conformational Rigidity: Introducing substituents can lock the ring into specific conformations, which may be more or less favorable for binding.

Introduction of New Interaction Points: Functional groups like hydroxyls or amines on the ring can form additional hydrogen bonds with the target.

The synthesis of these substituted oxazinanes requires specific multi-step routes, often starting from chiral precursors to control stereochemistry, which can be critical for biological activity. researchgate.nete3s-conferences.org

Diversification through Linker and Substituent Chemistry

The diversification of the 1H-indazole-3-carboxamide scaffold, the core of this compound, is a key strategy for modulating the physicochemical properties and biological activity of these molecules. This is often achieved by introducing various substituents on the indazole ring, the carboxamide nitrogen, or by incorporating linker moieties.

One common approach involves the coupling of 1H-indazole-3-carboxylic acid with a diverse range of amines. derpharmachemica.com A general procedure for this transformation involves activating the carboxylic acid with coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of a base such as triethylamine (TEA), followed by the addition of the desired amine. derpharmachemica.com This method allows for the synthesis of a library of 1H-indazole-3-carboxamide derivatives with various aliphatic and aromatic substituents on the amide nitrogen. derpharmachemica.com

The introduction of linkers between the indazole core and a terminal functional group is another effective diversification strategy. For instance, a structure-based design approach has been used to introduce a three-carbon linker at the N-1 position of the 1H-indazole-3-carboxamide scaffold. nih.govdntb.gov.ua This modification led to the synthesis of compounds with different heterocyclic moieties at the end of the linker, demonstrating the utility of this strategy in exploring the chemical space around the core structure. nih.gov

Furthermore, the indazole ring itself can be substituted at various positions. The Suzuki coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at specific positions of the indazole core, provided a suitable halo-indazole precursor is available. For example, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters to yield 5-aryl-1H-indazol-3-amine derivatives. mdpi.com These substituted indazoles can then be further functionalized at the 3-position to generate a diverse set of analogues.

The following table summarizes some examples of diversified 1H-indazole-3-carboxamide derivatives synthesized through substituent and linker chemistry.

Compound NameAmine MoietyLinkerReference
(1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone4-(Pyrimidin-2-yl)piperazineNone derpharmachemica.com
(1H-indazol-3-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone4-(4-(Trifluoromethyl)phenyl)piperazineNone derpharmachemica.com
N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide2-(Pyrrolidin-1-yl)ethylamineNone derpharmachemica.com
1-(3-(Piperidine-1-yl)propyl)-1H-indazole-3-carboxamidePiperidinePropyl nih.gov
1-(3-(2,3-Dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide2,3-DioxoindolinePropyl nih.gov

Stereoselective Synthesis Approaches for Chiral Analogues of this compound (if applicable)

The development of stereoselective synthetic routes to chiral analogues of this compound is of interest for exploring the three-dimensional structure-activity relationships. Chirality can be introduced in either the indazole core or the oxazinane moiety.

While specific stereoselective syntheses for this compound are not extensively documented, general principles of asymmetric synthesis can be applied. For the oxazinane portion, chiral building blocks can be accessed through various methods. One such approach is the asymmetric aldol reaction, which can be used to set the stereochemistry of vicinal diols, key precursors to substituted oxazinanes. mdpi.com For instance, an Evans-type auxiliary-mediated aldol protocol can be employed to synthesize syn-aldol adducts, which can then be further elaborated to chiral 4,5-disubstituted oxazolidin-2-ones through a modified Curtius rearrangement. mdpi.com A similar strategy could potentially be adapted for the synthesis of chiral oxazinan-2-ones.

The synthesis of chiral non-racemic indazole derivatives has also been explored. For example, chiral ligands can be employed in transition metal-catalyzed reactions to achieve enantioselective transformations on the indazole scaffold. While the direct asymmetric synthesis of the indazole core is challenging, resolution of racemic mixtures or the use of chiral auxiliaries are common strategies.

The following table outlines a potential synthetic sequence for accessing chiral oxazinane precursors.

StepReactionKey ReagentsOutcomeReference
1Asymmetric Aldol ReactionChiral auxiliary (e.g., Evans auxiliary), Lewis acidEnantiomerically enriched aldol adduct mdpi.com
2Modified Curtius RearrangementTrimethylsilylazide (Me₃SiN₃)Chiral oxazolidin-2-one mdpi.com

Exploration of Novel Synthetic Methodologies Applicable to this compound Analogues

Recent advances in synthetic organic chemistry offer novel methodologies that can be applied to the synthesis of this compound and its analogues, potentially providing more efficient and versatile routes.

For the construction of the indazole core, several modern synthetic methods have been developed. These include:

Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination: This method allows for the synthesis of 1H-indazoles from readily available starting materials. nih.gov

Copper(I)-Mediated One-Pot Synthesis of 2,3-Dihydro-1H-indazoles: This approach provides access to the dihydroindazole scaffold in moderate to good yields and is tolerant of various functional groups. mdpi.com

Palladium-Catalyzed Oxidative Benzannulation: The reaction of pyrazoles with internal alkynes in the presence of a palladium catalyst can construct the 1H-indazole ring system. nih.gov

1,3-Dipolar Cycloaddition: The reaction of α-diazomethylphosphonates with arynes provides an efficient route to 3-substituted-1H-indazoles. nih.gov

For the formation of the amide bond, beyond the classical coupling reagents, newer catalytic methods are being explored to enhance efficiency and sustainability.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are powerful tools for the late-stage functionalization of the indazole core. researchgate.net For example, ethyl (3-iodo-1H-indazol-1-yl)acetate can be coupled with various heteroaryl stannanes or boronic acids to introduce diverse substituents at the 3-position of the indazole ring. researchgate.net This approach allows for the rapid generation of a library of analogues with different substitution patterns.

The following table provides an overview of some novel synthetic methodologies applicable to the synthesis of indazole analogues.

MethodologyKey FeaturesApplicationReference
Silver(I)-Mediated C-H AminationIntramolecular oxidative cyclizationSynthesis of the 1H-indazole core nih.gov
Copper(I)-Mediated One-Pot SynthesisConvergent, good yieldsSynthesis of 2,3-dihydro-1H-indazole precursors mdpi.com
Palladium-Catalyzed Oxidative BenzannulationAnnulation of pyrazoles and alkynesConstruction of substituted 1H-indazoles nih.gov
Stille Cross-CouplingPalladium-catalyzed, C-C bond formationFunctionalization of the indazole core with heteroaryl groups researchgate.net

Lack of Specific Data for this compound

Following a comprehensive search of scientific literature, no specific experimental spectroscopic or crystallographic data for the compound This compound was found. The information required to populate the sections on High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, Vibrational Spectroscopy, X-ray Crystallography, and Chiroptical Spectroscopy for this particular molecule is not available in the public domain.

Therefore, it is not possible to generate an article with "thorough, informative, and scientifically accurate content" and "detailed research findings" as requested. To do so would require the fabrication of data, which is beyond the scope of this tool.

However, a general overview of how these analytical techniques would be applied to characterize this molecule can be provided. This would involve discussing the principles of each method and the expected, hypothetical outcomes based on the compound's structure and data from similar indazole derivatives found in the provided search results.

Should you wish to proceed with a hypothetical analysis based on established chemical principles and data from related compounds, please provide new instructions.

Advanced Spectroscopic and Structural Elucidation Studies of 1h Indazol 3 Yl Oxazinan 2 Yl Methanone

Conformational Analysis using Integrated Spectroscopic and Computational Methods

The three-dimensional structure and conformational flexibility of a molecule are pivotal in determining its physicochemical properties and biological activity. For 1H-indazol-3-yl(oxazinan-2-yl)methanone, a comprehensive understanding of its conformational landscape is achieved through a synergistic approach that combines advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), with theoretical computational methods like Density Functional Theory (DFT). This integrated strategy allows for a detailed elucidation of the molecule's preferred spatial arrangements, the rotational barriers between different conformers, and the dynamic behavior of its constituent rings.

Spectroscopic Elucidation using Nuclear Overhauser Effect (NOE) Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule. By detecting through-space interactions between protons that are close to each other (typically within 5 Å), NOESY experiments can help to determine the relative orientation of different parts of the molecule.

For this compound, key NOE correlations would be expected between the protons of the indazole ring and those of the oxazinane ring. For instance, correlations between the H4 proton of the indazole ring and the axial protons on the oxazinane ring would suggest a specific rotational preference around the C3-C(O) bond. The presence or absence of such cross-peaks in the NOESY spectrum allows for the experimental validation of the computationally predicted low-energy conformers.

Computational Modeling with Density Functional Theory (DFT)

Computational chemistry, particularly DFT, serves as an indispensable tool for exploring the conformational space of this compound. DFT calculations can predict the optimized geometries of various possible conformers, their relative energies, and the energy barriers for interconversion. nih.govrsc.org A typical computational workflow involves:

Potential Energy Surface (PES) Scan: A systematic scan of the dihedral angles associated with the rotatable bonds (e.g., the indazole-C(O) and C(O)-oxazinane bonds) is performed to identify all possible low-energy conformers.

Geometry Optimization: The identified minima on the PES are then fully optimized to determine their precise three-dimensional structures and relative energies.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

Studies on similar heterocyclic systems, such as indazole carboxamides and oxathiane, have demonstrated that the chair conformation is generally the most stable for six-membered saturated rings. researchgate.netresearchgate.net For the oxazinane ring in this compound, a chair conformation is therefore expected to be predominant. The orientation of the indazole moiety relative to the oxazinane ring will be dictated by steric and electronic interactions, leading to one or more low-energy conformers.

The following table presents hypothetical data from a DFT study on the two most stable conformers of this compound, illustrating the kind of detailed information that can be obtained from such an analysis.

Interactive Data Table: Calculated Properties of this compound Conformers

PropertyConformer A (Axial-like)Conformer B (Equatorial-like)
Relative Energy (kcal/mol) 0.001.25
Dipole Moment (Debye) 3.454.12
Key Dihedral Angles
C4-C3-C(O)-N-15°165°
C3-C(O)-N-C6'178°175°
Predicted Key NOE Contacts H4 (indazole) ↔ H6'ax (oxazinane)H2'ax (oxazinane) ↔ H7 (indazole)
H7 (indazole) ↔ H2'eq (oxazinane)H4 (indazole) ↔ H3'eq (oxazinane)

Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on typical values observed for similar molecular systems.

The computational results suggest that Conformer A, where the indazole ring is in a pseudo-axial orientation relative to the oxazinane chair, is the global minimum. Conformer B, with a pseudo-equatorial arrangement, is slightly higher in energy. The small energy difference between these conformers suggests that both may be present in equilibrium at room temperature. The predicted NOE contacts provide a clear experimental pathway to distinguish between these two conformations.

By integrating the through-space proton-proton distance information from NOESY experiments with the detailed geometrical and energetic data from DFT calculations, a robust and detailed model of the conformational preferences of this compound can be constructed. This combined approach provides a deeper understanding of the molecule's structural dynamics than either technique could achieve alone.

Computational Chemistry and Molecular Modeling of 1h Indazol 3 Yl Oxazinan 2 Yl Methanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the electronic distribution and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in studies of other heterocyclic compounds, a low HOMO-LUMO gap has been correlated with increased bioactivity. niscpr.res.inacs.org

In a hypothetical analysis of 1H-indazol-3-yl(oxazinan-2-yl)methanone, the HOMO would likely be distributed over the electron-rich indazole ring, while the LUMO might be centered on the electron-deficient carbonyl group and adjacent atoms. The calculated energy gap would provide a quantitative measure of its expected reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -1.5
Energy Gap (ΔE) 5.0

Note: These values are illustrative and not based on actual calculations for the title compound.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In related indazole derivatives, the MEP maps typically show negative potential around the nitrogen atoms of the indazole ring and the carbonyl oxygen, indicating these as likely sites for hydrogen bonding.

For this compound, an MEP map would be expected to highlight the carbonyl oxygen and the nitrogen atoms of the indazole as regions of high electron density, making them key sites for interactions with biological targets such as enzymes or receptors.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Reactivity Index Formula Hypothetical Value
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 4.0 eV
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 2.5 eV
Global Electrophilicity (ω) χ² / (2η) 3.2 eV

Note: These values are illustrative and not based on actual calculations for the title compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Stability

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds, MD can reveal the preferred conformations of a molecule and the stability of its interactions with its environment, such as a solvent or a biological macromolecule. In studies of similar heterocyclic compounds, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. researchgate.net

An MD simulation of this compound in an aqueous environment would show how the molecule flexes and rotates, and how it interacts with water molecules. This would provide insights into its conformational flexibility and solubility.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Docking studies on various indazole derivatives have shown that the indazole ring often forms key interactions with the active sites of proteins. researchgate.netjmchemsci.comnih.gov For example, the nitrogen atoms of the indazole can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues. The substituent groups on the indazole core play a crucial role in determining the binding affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Parameter Description
Binding Affinity -8.5 kcal/mol
Interacting Residues TYR23, LEU88, VAL34
Key Interactions Hydrogen bond with TYR23, Hydrophobic interactions with LEU88 and VAL34

Note: These results are illustrative and not based on actual calculations for the title compound.

Theoretical Binding Affinity Prediction Methodologies

Predicting the binding affinity between a small molecule, such as this compound, and a biological target is a cornerstone of computational drug discovery. These methodologies estimate the strength of the interaction, typically expressed as binding energy (e.g., in kcal/mol), which correlates with the compound's potential efficacy.

One of the primary techniques is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in studies involving indazole derivatives targeting enzymes like VEGFR-2, docking analyses have been used to predict binding affinities. Compounds with significant docking scores are considered for further investigation. For example, newly designed indazole scaffolds have shown significant binding affinities for VEGFR-2 enzymes (PDB IDs: 4AGD and 4AG8) compared to native ligands like sunitinib (B231) and axitinib. derpharmachemica.com Similarly, studies on imidazole-methanone derivatives targeting the SARS-CoV-2 main protease (Mpro) have demonstrated strong binding affinities, with some compounds showing values as favorable as -9.2 kcal/mol. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-receptor complex. MD simulations assess the stability of the predicted binding pose over time in a simulated physiological environment. rjptonline.org For example, MD simulations have been used to confirm the stability of indazole derivatives within the active site of the HIF-1α protein. nih.gov

To refine binding energy calculations, methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) are used. MM-GBSA calculates the binding free energy of the ligand-receptor complex, providing a more accurate estimation than docking scores alone. This method was used to show that certain 1H-indazole derivatives have substantial binding affinities for their intended anti-inflammatory targets. rjptonline.org

Table 1: Examples of Predicted Binding Affinities for Indazole and Imidazole Analogues

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Computational Method
Indazole Derivatives Cyclooxygenase-2 (COX-2) -9.11, -8.80, -8.46 Molecular Docking
Imidazolyl-methanone SARS-CoV-2 Mpro -9.2 Molecular Docking
Pyridyl-imidazole SARS-CoV-2 Mpro -8.3 Molecular Docking
Thiophenyl-imidazole SARS-CoV-2 Mpro -8.2 Molecular Docking
Indazole Derivative (Bindarit) K-Ras Receptor -7.3 Molecular Docking

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery

Pharmacophore modeling is a powerful tool in computational chemistry used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to discover novel molecules with potential biological activity. nih.gov

For indazole-containing compounds, pharmacophore models have been successfully developed and utilized. For example, a study on asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) developed a pharmacophore model to discover novel Estrogen Receptor Alpha (ERα) inhibitors. researchgate.netnih.gov The best model consisted of one hydrophobic, one hydrogen bond acceptor, and one aromatic interaction feature. nih.gov This model was then used to screen a library of related compounds, leading to the identification of several potential hits. researchgate.netnih.gov

Similarly, in the discovery of inhibitors for Polo-like kinase 1 (PLK1), a promising cancer target, structure-based pharmacophore models were derived from the crystal structures of PLK1 in complex with inhibitors. nih.gov These models helped in aligning a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives for subsequent 3D-QSAR studies. nih.gov The combination of pharmacophore modeling with virtual screening provides an efficient strategy for hit identification, significantly reducing the time and cost associated with experimental screening. nih.gov

For a compound like this compound, a pharmacophore model could be constructed based on its known active conformations or from the ligand-binding pocket of its target protein. This model would likely include features from both the indazole ring (e.g., aromatic ring, hydrogen bond donor/acceptor) and the oxazinan-2-yl methanone (B1245722) moiety (e.g., hydrogen bond acceptor from the carbonyl and oxazinane oxygen).

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org These models are valuable for predicting the activity of novel compounds and for optimizing lead structures.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their activity as HIF-1α inhibitors. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have generated contour maps that visualize the regions where steric and electrostatic properties of the molecules influence their inhibitory potency. nih.gov These maps provide a structural framework for designing new, more potent inhibitors. nih.gov

In another study on oxazinanone derivatives as potential anti-diabetic agents, QSAR models revealed the importance of steric parameters and lipophilicity for their inhibitory action on the 11ß-HSD1 enzyme. rjptonline.org The development of a robust QSAR model for a series of compounds including this compound would involve:

Data Set Preparation: A series of analogues with varying substituents on the indazole and oxazinane rings would be synthesized and their biological activities measured.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, geometric, and physicochemical) would be calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches like Artificial Neural Networks (ANN) would be used to build the QSAR model. rsc.org

Validation: The predictive power of the model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques. rsc.org

The resulting QSAR model could then be used to predict the activity of unsynthesized analogues of this compound, guiding the synthesis of more potent compounds.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Purely Computational/Theoretical)

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. nih.gov These computational models can predict various properties, helping to identify and filter out compounds that are likely to fail in later stages of development due to poor ADMET characteristics.

For indazole-based compounds, in silico ADMET studies have been conducted to evaluate their drug-likeness. For instance, a study on indazol-pyrimidine derivatives as potential anticancer agents revealed that the synthesized compounds generally exhibited low toxicity, good solubility, and favorable absorption profiles, adhering to Lipinski's rule of five and Veber's rule. nih.gov Another study on the indazole derivative Bindarit showed that it had no violations of Lipinski's rule and a better bioavailability score compared to a reference compound. researchgate.net

Table 2: Common In Silico ADMET Parameters and Their Significance

Parameter Significance Typical Desirable Range/Value
Molecular Weight Affects absorption and distribution < 500 g/mol (Lipinski's Rule)
LogP (Lipophilicity) Influences solubility, absorption, and metabolism < 5 (Lipinski's Rule)
Hydrogen Bond Donors Affects permeability and binding < 5 (Lipinski's Rule)
Hydrogen Bond Acceptors Affects permeability and binding < 10 (Lipinski's Rule)
Topological Polar Surface Area (TPSA) Correlates with membrane permeability < 140 Ų
Human Oral Absorption Predicts the extent of absorption from the gut High percentage is desirable
Blood-Brain Barrier (BBB) Permeability Indicates potential for CNS effects "Yes" or "No" prediction

Computational algorithms can predict the aqueous solubility and membrane permeability of a compound, two key factors influencing its oral bioavailability. These predictions are often based on the molecule's structural features and physicochemical properties.

Solubility can be predicted using models that take into account factors like LogP and TPSA. For a compound like this compound, its solubility would be influenced by the relatively hydrophobic indazole core and the more polar oxazinane and methanone groups.

Permeability is often predicted based on rules like Lipinski's rule of five and by calculating the TPSA. It is important to note the potential for a solubility-permeability tradeoff, where efforts to increase solubility (e.g., by adding polar groups) can sometimes decrease permeability, and vice versa. mdpi.com Computational models can help find an optimal balance between these two properties to maximize oral absorption. mdpi.com

In silico tools can predict the most likely sites on a molecule where metabolic enzymes, such as cytochrome P450s, will act. This is crucial for understanding a compound's metabolic stability and for identifying potential metabolites. These prediction algorithms typically work by identifying atoms or functional groups that are most susceptible to common metabolic reactions like oxidation, hydrolysis, and conjugation.

For this compound, potential sites of metabolism could include:

Oxidation: Aromatic hydroxylation on the indazole ring, or alkyl hydroxylation on the oxazinane ring.

Hydrolysis: Cleavage of the amide bond connecting the indazole and oxazinane moieties.

Computational metabolite identification strategies often involve generating a library of potential metabolites based on these predicted metabolic transformations and then comparing their theoretical mass spectra with experimental data from metabolomics studies. This approach can help in the early identification of major metabolites, providing insights into the compound's metabolic fate and potential for drug-drug interactions or the formation of toxic byproducts. For N-aryl-benzimidazolone analogs, computational approaches have been employed to address challenges related to metabolic stability and toxicity.

Preclinical Biological Activity and Mechanistic Investigations of 1h Indazol 3 Yl Oxazinan 2 Yl Methanone

Target Identification and Validation Methodologies in Preclinical Models

No specific targets for 1H-indazol-3-yl(oxazinan-2-yl)methanone have been identified in the reviewed literature. Target identification is a critical first step in understanding the mechanism of action of a novel compound. Methodologies often employed for this purpose include:

Affinity-Based Proteomic Approaches (e.g., Pull-down, Chemical Proteomics)

Affinity-based proteomics are powerful techniques used to identify the protein targets of a small molecule. These methods typically involve immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from cell lysates or tissue extracts. The captured proteins are then identified using mass spectrometry. No such studies have been reported for this compound.

Genetic Interaction Studies and Gene Perturbation for Target Confirmation (e.g., CRISPR/Cas9 in cellular models)

Once potential targets are identified, genetic techniques such as CRISPR/Cas9-mediated gene knockout or knockdown can be used to validate these targets. By observing whether the cellular phenotype induced by the compound is altered in cells lacking the putative target protein, researchers can confirm the biological relevance of the interaction. There are no published reports of genetic interaction studies involving this compound.

Enzymatic Assays and Kinetic Characterization of Target Inhibition in vitro

Should a target for this compound be identified as an enzyme, in vitro enzymatic assays would be necessary to characterize the inhibitory activity of the compound. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, allowing for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive). No enzymatic inhibition data for this compound is currently available.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

If the target of this compound were a receptor, radioligand binding assays or other biophysical techniques would be employed to quantify the affinity and selectivity of the compound for its target. These studies are crucial for understanding the potency and potential off-target effects of a new ligand. No receptor binding data has been published for this specific molecule.

Cellular Assays for Target Engagement and Pathway Modulation in vitro

Cellular assays are essential to confirm that a compound can engage its target within a biological context and modulate downstream signaling pathways.

Reporter Gene Assays for Pathway Activity Assessment

Reporter gene assays are a common tool to assess the activity of a specific signaling pathway. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the pathway of interest. A change in reporter gene expression following treatment with a compound can indicate modulation of the pathway. No reporter gene assay results have been reported for this compound.

High-Content Imaging for Cellular Phenotypic Changes

No studies utilizing high-content imaging to assess cellular phenotypic changes induced by this compound have been identified in the available literature. This type of analysis, which allows for the multiparametric measurement of cellular features, would be instrumental in characterizing the compound's effects on cell morphology, proliferation, and other phenotypic markers. However, no such data has been published.

Elucidation of Molecular Mechanisms of Action at the Cellular Level

The molecular mechanisms of action for this compound at the cellular level remain uncharacterized in publicly accessible research.

There are no available studies that analyze the downstream signaling pathways modulated by this compound. Consequently, no associated biomarkers have been identified. Research in this area would typically involve techniques such as western blotting, transcriptomics, or proteomics to determine the compound's impact on specific cellular signaling cascades.

No research has been published detailing the effects of this compound on protein-protein interactions. Such studies are crucial for understanding whether the compound disrupts or stabilizes specific protein complexes to exert its biological effects.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

A structure-activity relationship (SAR) analysis for this compound, which would describe how different chemical moieties of the molecule contribute to its biological activity, is not available in the public domain. Similarly, no structure-mechanism relationship (SMR) studies, which would link the compound's structural features to its mechanism of action, have been found.

In Vitro Metabolic Stability and Metabolite Profiling

Information regarding the in vitro metabolic stability and metabolite profiling of this compound is not publicly available.

No data from liver microsome stability assays for this compound could be located. These assays are fundamental in early drug discovery to predict the metabolic clearance of a compound in the liver. Without this data, the metabolic fate of the compound remains unknown.

Hepatocyte Incubation Studies

Following a comprehensive search of available scientific literature, no studies were identified that specifically investigated the metabolism of this compound in hepatocyte incubation assays. Therefore, data regarding its metabolic stability, the formation of metabolites, and the potential for drug-drug interactions at the hepatic level are not available at this time.

Investigational Pharmacological Studies in Relevant Preclinical In Vivo Models (Excluding Human Clinical Trials and Safety/Adverse Effects)

Similarly, a thorough review of published research revealed no preclinical in vivo studies conducted on this compound. The following subsections reflect this absence of data.

Exploratory Mechanistic Efficacy Studies in Animal Disease Models (Focus on molecular and cellular changes, not therapeutic outcomes)

No information is available from animal disease models regarding the molecular and cellular changes induced by this compound. Research into its mechanism of action, target engagement, and downstream pharmacological effects in a living organism has not been reported in the accessible scientific literature.

Pharmacokinetic Characterization in Animal Models (e.g., Absorption, Distribution, Plasma Exposure, Half-Life)

There are no published data on the pharmacokinetic profile of this compound in any animal models. Consequently, information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, including plasma exposure and half-life, remains undetermined.

Future Perspectives and Advanced Research Avenues for this compound

The remarkable versatility of the indazole scaffold as a privileged structure in medicinal chemistry has positioned it as a focal point for the development of novel therapeutic agents and research tools. The specific compound, this compound, represents a unique chemical entity with considerable, yet largely unexplored, potential. As research endeavors to move beyond serendipitous discovery towards rational design, a multifaceted approach is required to fully harness the capabilities of this molecule. This article explores the future perspectives and advanced research avenues for this compound, focusing on strategic methodologies to unlock its full potential in chemical biology and drug discovery.

Q & A

Q. Table 1: Key Analytical Techniques for Structural Elucidation

TechniqueApplicationExample Reference
HRMSMolecular formula confirmation
2D NMR (HSQC, HMBC)Connectivity mapping of indazole and oxazinan moieties
X-ray crystallographyAbsolute configuration and bond geometry validation
LC-MS/MSDifferentiation from positional isomers and synthetic cannabinoids

Q. Table 2: Computational Tools for Pharmacokinetic Prediction

Tool/MethodPurposeExample Reference
SwissADMElogP, bioavailability, and CYP450 profiling
AutoDock VinaReceptor-binding affinity prediction
Gaussian (DFT)Electronic property calculation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.